Atosiban (acetate)

Description

BenchChem offers high-quality Atosiban (acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atosiban (acetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

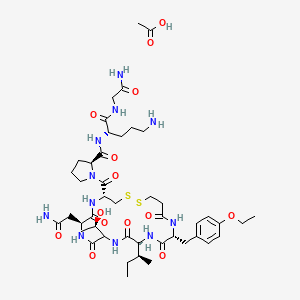

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDWBHHCPXTODI-MHZXAHMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H71N11O14S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238569 |

Source

|

| Record name | Atosiban acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1054.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914453-95-5 |

Source

|

| Record name | Atosiban acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atosiban (Acetate) in Myometrial Cells: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban (B549348) is a synthetic nonapeptide analogue of oxytocin (B344502), utilized as a tocolytic agent to delay imminent preterm labor. Its primary mechanism of action involves the competitive antagonism of oxytocin receptors in the myometrium, the smooth muscle layer of the uterus. This targeted action leads to a reduction in the frequency and intensity of uterine contractions. However, emerging research has unveiled a more complex pharmacological profile, revealing Atosiban's role as a "biased agonist" at the oxytocin receptor, selectively activating certain downstream signaling pathways while inhibiting others. This guide provides an in-depth technical overview of the molecular mechanisms underpinning Atosiban's effects on myometrial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

Atosiban exerts its primary tocolytic effect by competitively binding to oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs) highly expressed in myometrial cells during pregnancy. Oxytocin, the natural ligand for these receptors, initiates a signaling cascade that leads to uterine contractions. Atosiban, by occupying the OTR binding site, prevents oxytocin from activating its downstream signaling pathways.

The canonical pathway activated by oxytocin in myometrial cells involves the coupling of the OTR to a Gq protein. This activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a critical step in the activation of calmodulin and myosin light-chain kinase, ultimately leading to myometrial cell contraction.

Atosiban effectively blocks this entire cascade by preventing the initial binding of oxytocin to its receptor. This leads to a significant reduction in IP3 production and, consequently, a decrease in intracellular Ca2+ levels, resulting in myometrial quiescence.[1][2]

Quantitative Pharmacological Data

The efficacy of Atosiban as an oxytocin receptor antagonist has been quantified through various in vitro studies. The following tables summarize key pharmacological parameters.

| Parameter | Value | Species/Cell Type | Notes | Reference(s) |

| IC50 (Inhibition of Oxytocin-induced Ca2+ increase) | 5 nM | Human Myometrial Cells | Concentration of Atosiban required to inhibit 50% of the maximal oxytocin-induced increase in intracellular calcium. | [3] |

| Ki (Inhibition of Oxytocin-induced myometrial activation) | 10 nmol/L | Human Myometrial Cells | Inhibition constant, reflecting the binding affinity of Atosiban to the oxytocin receptor. | [4] |

| pA2 (Antagonism of Oxytocin-induced contractions) | 7.81 - 7.86 | Human Myometrium (term and preterm) | The negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. | [5] |

| Receptor | Species | Ki (nM) | Notes | Reference(s) |

| Oxytocin Receptor (OTR) | Human | ~7.3 - 110 | The binding affinity of Atosiban for the human oxytocin receptor. The range reflects variability in experimental conditions and methodologies. | [6] |

| Vasopressin V1a Receptor | Human | ~6.8 | Atosiban also exhibits significant affinity for the vasopressin V1a receptor, which is structurally similar to the OTR and also plays a role in uterine contractions. | [7] |

Signaling Pathways

Atosiban's Antagonistic Effect on the Gq Pathway

The primary mechanism of Atosiban involves the blockade of the Gq-protein coupled signaling pathway initiated by oxytocin.

Biased Agonism: Atosiban's Agonistic Effect on the Gi Pathway

Recent studies have revealed that Atosiban acts as a biased agonist at the oxytocin receptor.[8][9] While it antagonizes Gq-mediated signaling, it paradoxically activates the Gi-protein coupled pathway.[8][9] This leads to the activation of downstream effectors such as Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB), which can have pro-inflammatory effects in some tissues, such as the amnion.[10]

Experimental Protocols

In Vitro Myometrial Contractility Assay

This protocol is designed to assess the inhibitory effect of Atosiban on oxytocin-induced contractions of human myometrial tissue strips.

1. Tissue Preparation:

-

Obtain human myometrial biopsies from consenting patients undergoing elective cesarean section at term.

-

Immediately place the tissue in cold Krebs-bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose).

-

Dissect the myometrium into longitudinal strips of approximately 2 x 2 x 10 mm.[11]

2. Organ Bath Setup:

-

Mount the myometrial strips in a physiological organ bath containing Krebs-bicarbonate solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

Apply an initial tension of 1-2 grams and allow the strips to equilibrate for at least 60 minutes, during which spontaneous contractions should develop.[12]

3. Experimental Procedure:

-

After equilibration, induce stable contractions by adding a sub-maximal concentration of oxytocin (e.g., 10^-8 M) to the organ bath.

-

Once a stable contractile pattern is established (typically after 30-45 minutes), add increasing concentrations of Atosiban (e.g., 10^-9 to 10^-5 M) in a cumulative manner.[13]

-

Record the isometric contractions continuously using a force-displacement transducer connected to a data acquisition system.

4. Data Analysis:

-

Quantify the contractile activity by measuring the frequency and amplitude of contractions, as well as the area under the curve (AUC) for a defined time period.

-

Express the inhibitory effect of Atosiban as a percentage of the oxytocin-induced contraction before the addition of the antagonist.

-

Calculate the IC50 value for Atosiban by plotting the percentage of inhibition against the log concentration of Atosiban.

Intracellular Calcium Measurement in Myometrial Cells

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in cultured human myometrial cells using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.

1. Cell Culture and Preparation:

-

Culture primary human myometrial cells in appropriate media until they reach 70-80% confluency on glass coverslips or in 96-well plates suitable for fluorescence microscopy.

-

On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing calcium.

2. Dye Loading:

-

Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 1-5 µM) in HBSS. The addition of a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.[14]

-

Incubate the cells with the dye loading solution for 30-60 minutes at room temperature or 37°C in the dark.[15] The optimal loading conditions should be determined empirically for the specific cell type.[14]

-

After incubation, wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the AM ester within the cells for approximately 30 minutes.

3. Calcium Imaging:

-

Mount the coverslip with the loaded cells onto a fluorescence microscope equipped with a suitable filter set and a camera for image acquisition.

-

For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm.[15] The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

-

For Fluo-4, excite the cells at ~494 nm and measure the emission at ~516 nm.

-

Record a baseline fluorescence for a few minutes before stimulating the cells.

4. Cell Stimulation and Data Acquisition:

-

Perfuse the cells with a solution containing oxytocin to induce a calcium response.

-

To determine the inhibitory effect of Atosiban, pre-incubate the cells with Atosiban for a defined period before adding oxytocin.

-

Continuously record the fluorescence intensity throughout the experiment.

5. Data Analysis:

-

For Fura-2, calculate the 340/380 ratio over time.

-

For Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).

-

The peak amplitude of the calcium transient is used to quantify the cellular response.

Receptor Binding Assay

This protocol provides a general workflow for a competitive radioligand binding assay to determine the affinity of Atosiban for the oxytocin receptor.

1. Membrane Preparation:

-

Homogenize human myometrial tissue or cultured cells expressing the oxytocin receptor in a cold buffer.

-

Centrifuge the homogenate to pellet the cell debris and then centrifuge the supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Reaction:

-

In a series of tubes, incubate a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin) with the membrane preparation.

-

To determine total binding, incubate the radioligand and membranes alone.

-

To determine non-specific binding, add a high concentration of unlabeled oxytocin.

-

To determine the competitive binding of Atosiban, add increasing concentrations of unlabeled Atosiban to the incubation mixture.

3. Incubation and Separation:

-

Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.

-

Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

4. Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Atosiban to generate a competition curve and determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Conclusion

Atosiban's mechanism of action in myometrial cells is multifaceted. Its primary role as a competitive antagonist of the oxytocin receptor, thereby inhibiting the canonical Gq-PLC-IP3-Ca2+ signaling pathway, is well-established and forms the basis of its tocolytic efficacy. However, the discovery of its biased agonism at the Gi-coupled pathway highlights a more intricate pharmacological profile. This dual activity underscores the complexity of GPCR signaling and presents both opportunities and challenges for the development of future tocolytic agents. A thorough understanding of these distinct signaling cascades is crucial for optimizing therapeutic strategies and for the rational design of next-generation drugs with improved efficacy and safety profiles for the management of preterm labor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of barusiban and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. hellobio.com [hellobio.com]

Atosiban (Acetate) Synthesis and Purification: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atosiban (B549348), a synthetic nonapeptide, is a competitive antagonist of the oxytocin (B344502) receptor, primarily utilized in the research of preterm labor. This technical guide provides a comprehensive overview of the synthesis and purification of Atosiban acetate (B1210297) for research applications. It details both solid-phase and solution-phase synthesis strategies, outlining the requisite protecting groups, coupling agents, and cleavage protocols. Furthermore, this guide presents a thorough methodology for the purification of crude Atosiban using preparative high-performance liquid chromatography (HPLC) and subsequent characterization. The included experimental protocols, quantitative data, and process visualizations are intended to equip researchers with the necessary information to produce high-purity Atosiban acetate for scientific investigation.

Introduction

Atosiban is a modified analogue of oxytocin, with specific substitutions at positions 1, 2, 4, and 8 of the peptide sequence (c[Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH₂). These modifications confer its antagonistic properties at the oxytocin receptor, preventing the downstream signaling cascade that leads to myometrial contractions.[1][2] Its use in a research context is critical for understanding the mechanisms of parturition and for the development of novel tocolytic agents. The synthesis and purification of Atosiban present several challenges, including the formation of a disulfide bridge and the potential for racemization and other side products. This guide aims to provide detailed methodologies to overcome these challenges and obtain research-grade Atosiban acetate.

Atosiban Synthesis Strategies

The synthesis of Atosiban can be achieved through two primary routes: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. While SPPS is often favored for its efficiency and ease of purification of intermediates, solution-phase synthesis, particularly a convergent approach, can be more scalable.[3][4]

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed method for the solid-phase synthesis of the linear Atosiban precursor.[5] This process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, typically a Rink Amide resin.[6][7]

Key Reagents and Protecting Groups:

-

Resin: Rink Amide resin is commonly used to generate the C-terminal amide.[6]

-

Amino Acid Protection:

-

α-amino group: Fmoc

-

Side chains: Trityl (Trt) for Cys and Asn, tert-butyl (tBu) for Thr, and Boc for Orn.[5]

-

-

Coupling Agents: A combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive, like 1-hydroxybenzotriazole (B26582) (HOBt), is frequently used to facilitate amide bond formation.[6][7]

Experimental Protocol: Solid-Phase Synthesis of Linear Atosiban

-

Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH for the first coupling) with DIC and HOBt in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the Atosiban sequence.

-

Cleavage and Deprotection: Once the linear nonapeptide is assembled, cleave it from the resin and remove the side-chain protecting groups simultaneously. A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., TFA:H₂O 95:5 v/v).[6] The reaction is typically carried out for 2-3 hours at room temperature.

-

Precipitation and Isolation: Precipitate the crude linear peptide by adding the cleavage mixture to cold diethyl ether. Collect the precipitate by centrifugation and wash it several times with cold ether to remove scavengers and soluble byproducts. Dry the crude peptide under vacuum.

Solution-Phase Synthesis

Solution-phase synthesis of Atosiban often employs a convergent strategy, where smaller peptide fragments are synthesized and purified separately before being coupled to form the full-length peptide.[4][8] This approach can improve the overall yield and purity of the final product by allowing for the purification of intermediates.[3]

Experimental Protocol: Solution-Phase Fragment Condensation (Illustrative Example)

This protocol outlines the coupling of two representative fragments. The synthesis of the individual fragments themselves would follow standard solution-phase peptide synthesis techniques.

-

Fragment Preparation: Synthesize and purify the desired peptide fragments (e.g., a protected tetrapeptide and a pentapeptide).

-

Fragment Activation: Activate the C-terminal carboxyl group of one fragment using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of HOBt in a suitable solvent like DMF.

-

Fragment Coupling: Add the second fragment (with a deprotected N-terminus) to the activated fragment solution. The reaction is typically stirred at 0°C initially and then allowed to warm to room temperature.

-

Work-up and Purification: After the reaction is complete, the crude protected peptide is isolated by precipitation or extraction. Purification of the protected fragment is then performed, often by recrystallization or chromatography.

-

Final Deprotection: Once the full-length protected peptide is assembled, remove all protecting groups using a strong acid such as TFA, similar to the final step in SPPS.

| Synthesis Step | Reagents/Conditions | Typical Yield | Typical Purity (HPLC) | Reference |

| Solid-Phase Synthesis | ||||

| Linear Peptide Synthesis | Fmoc/tBu chemistry, Rink Amide resin, DIC/HOBt | 68% | 91.5% (crude) | [6] |

| Solution-Phase Synthesis | ||||

| Dipeptide Fragment Synthesis | Boc-anhydride, methyl amine | - | 95% | [4] |

| Tetrapeptide Fragment Synthesis | TFA, Mpa(Trt)-OH, HOBt, EDAC | 90% | 95% | [4][8] |

| Heptapeptide Ligation | Diethylamine, Fragment Condensation | - | - | [8] |

| Nonapeptide Ligation | Diethylamine, Fragment Condensation | 85% | 80% (crude) | [8] |

| Cyclization | ||||

| H₂O₂ Oxidation | 5-15% Acetonitrile (B52724)/water, pH 8-9 | - | 75.6% - 89.5% (crude) | [2][6] |

| I₂ Oxidation | Water, Acetic Acid | 85% | >75% (crude) | [4] |

| Purification | ||||

| Preparative HPLC | C8 or C18 column, Acetonitrile/Water gradient | - | >99% | [2][6] |

Cyclization: Formation of the Disulfide Bridge

The formation of the intramolecular disulfide bond between the Mpa¹ and Cys⁶ residues is a critical step in obtaining biologically active Atosiban. This is typically achieved by oxidizing the linear, deprotected peptide in a dilute aqueous solution.

Experimental Protocol: Liquid-Phase Oxidation

-

Dissolution: Dissolve the crude linear Atosiban in an aqueous solution, often containing an organic co-solvent like acetonitrile (5-15%) to improve solubility.[2][6] The concentration of the peptide should be kept low (e.g., 0.01-0.02 g/mL) to favor intramolecular cyclization over intermolecular dimerization.[9]

-

pH Adjustment: Adjust the pH of the solution to 8-9 using a base such as dilute ammonia (B1221849) water.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodine (I₂), dropwise to the solution while stirring.[4][6] The reaction is typically monitored by HPLC.

-

Quenching: Once the reaction is complete, quench any excess oxidizing agent. For example, ascorbic acid can be used to quench excess iodine.[4]

-

Acidification: Acidify the solution with an acid like acetic acid to a pH of approximately 4-5 to stabilize the cyclic peptide.

-

Filtration: Filter the solution to remove any particulates before purification.

Purification of Atosiban

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying crude Atosiban to a high degree of purity required for research applications.[2][6]

Experimental Protocol: Preparative RP-HPLC

-

Column: Utilize a C8 or C18 preparative HPLC column.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

-

Gradient Elution: Elute the crude Atosiban using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 70% acetonitrile over 25 minutes.[10] The exact gradient should be optimized based on the specific column and crude sample profile.

-

Detection: Monitor the elution profile using a UV detector at 220 nm.[11]

-

Fraction Collection: Collect the fractions corresponding to the main Atosiban peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize them to obtain the purified Atosiban as a fluffy white powder.

-

Salt Exchange (Optional): If Atosiban acetate is desired, the purified TFA salt can be converted to the acetate salt through ion-exchange chromatography or by repeated lyophilization from an acetic acid solution.[4]

| Parameter | Value/Description | Reference |

| Analytical HPLC | ||

| Column | XTerra MS C18 (250 x 4.6 mm, 5 µm) or equivalent | [11] |

| Mobile Phase A | 0.03M Potassium Dihydrogen Orthophosphate in water, pH 3.2 with orthophosphoric acid | [11] |

| Mobile Phase B | Acetonitrile | [11] |

| Gradient | Gradient program (specifics to be optimized) | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| Detection | 220 nm | [11] |

| Retention Time | ~11.3 min | [11] |

| Mass Spectrometry | ||

| Technique | Electrospray Ionization (ESI) | [12] |

| Expected [M+H]⁺ | ~995.3 | [6] |

Characterization

The identity and purity of the synthesized Atosiban should be confirmed using analytical techniques such as analytical HPLC and mass spectrometry.

-

Analytical HPLC: Purity is assessed by integrating the peak area of Atosiban relative to the total peak area in the chromatogram. A purity of >98% is generally considered suitable for research use.

-

Mass Spectrometry: ESI-MS is used to confirm the molecular weight of the synthesized peptide.

Mechanism of Action: Oxytocin Receptor Signaling

Atosiban exerts its tocolytic effect by competitively antagonizing the oxytocin receptor (OTR), a G-protein coupled receptor. The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to uterine contractions. Atosiban blocks this cascade.

Caption: Oxytocin Receptor Signaling Pathway and Atosiban's Point of Inhibition.

Workflow Diagrams

Caption: Overall workflow for Atosiban synthesis and purification.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Atosiban acetate for research purposes. By following the outlined solid-phase synthesis, cyclization, and HPLC purification protocols, researchers can obtain high-purity Atosiban. The successful synthesis and characterization of this oxytocin receptor antagonist are essential for advancing our understanding of its therapeutic potential and the fundamental biology of uterine contractility. Careful execution of these steps and rigorous analytical characterization are paramount to ensuring the quality and reliability of the final product for experimental use.

References

- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 2. EP2537856A1 - Method for preparing atosiban acetate - Google Patents [patents.google.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2022141615A1 - Synthesis method for atosiban - Google Patents [patents.google.com]

- 8. A Process For The Preparation Of Atosiban Acetate [quickcompany.in]

- 9. CN102127146A - Method for preparing atosiban acetate - Google Patents [patents.google.com]

- 10. Production of Atosiban’s Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Atosiban (Acetate) Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationships (SAR) of Atosiban (B549348), a peptide-based oxytocin (B344502) and vasopressin V1a receptor antagonist. Atosiban is clinically used as a tocolytic to halt premature labor.[1] Understanding the intricate relationship between its structure and biological activity is crucial for the development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Introduction to Atosiban

Atosiban is a synthetic nonapeptide analog of oxytocin.[1] Its structure incorporates key modifications from the parent hormone at positions 1, 2, 4, and 8, which confer its antagonistic properties.[2] Specifically, the N-terminal cysteine is deaminated to form 3-mercaptopropionic acid at position 1, L-tyrosine at position 2 is replaced with D-tyrosine and its phenolic hydroxyl group is etherified, glutamine at position 4 is substituted with threonine, and leucine (B10760876) at position 8 is replaced by ornithine.[2] Atosiban is administered intravenously to reduce uterine contractions and delay preterm birth.[1]

Mechanism of Action

Atosiban functions as a competitive antagonist at oxytocin receptors (OTR) and vasopressin V1a receptors (V1aR).[3] In the myometrium, oxytocin binding to its G-protein coupled receptor (GPCR) primarily activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This surge in cytosolic Ca2+ is a key event leading to uterine muscle contraction.[3] Atosiban competitively blocks oxytocin from binding to the OTR, thereby inhibiting this signaling cascade and promoting uterine quiescence.[1][4] The onset of uterine relaxation following Atosiban administration is rapid, with a significant reduction in contractions observed within 10 minutes.[1][4]

Interestingly, studies have revealed that Atosiban can act as a "biased agonist." While it antagonizes the Gq-mediated pathway responsible for uterine contractions, it has been shown to act as an agonist of Gi coupling in other tissues, such as the human amnion.[2] This Gi agonism can lead to the activation of pro-inflammatory pathways, including the NF-κB and MAPK signaling cascades.[5]

Signaling Pathways

The dualistic nature of Atosiban's interaction with the oxytocin receptor is depicted in the following signaling pathway diagrams.

Structure-Activity Relationship (SAR) Studies

The antagonistic potency and selectivity of Atosiban and its analogs are highly dependent on the amino acid residues at specific positions. The following tables summarize quantitative data from various SAR studies. The antagonistic activity is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Table 1: SAR of Atosiban Analogs with Modifications at Position 2

| Compound/Analog | Position 2 Substitution | In Vitro Anti-OT pA2 | In Vivo Anti-OT pA2 | Anti-V1a pA2 | In Vivo Anti-OT/Anti-V1a Selectivity | Reference |

| Atosiban | D-Tyr(Et) | 7.71 | 7.05 | 6.14 | 8 | [5] |

| Analog 1 | D-Tyr(Me) | 8.03 | 7.79 | 6.25 | - | [5] |

| Analog 2 | L-Tyr(Et) | 7.66 | - | 5.17 | - | [5] |

| Analog 3 | D-Tyr(Et) | 7.78 | - | 5.76 | - | [5] |

| Analog 4 | L-Tyr | 7.82 | 7.15 | 5.29 | 72 | [5] |

| Analog 5 | D-Tyr | 7.96 | 7.23 | 5.25 | 95 | [5] |

| Analog 6 | D-Phe | 7.91 | 7.20 | 5.26 | 88 | [5] |

| Analog 7 | D-Trp | 7.99 | 7.11 | 5.21 | 80 | [5] |

| Analog 8 (d[D-Thi2,Thr4,Tyr-(NH2)9]OVT) | D-Thi | - | 7.19 | ~5 | 147 | [1] |

Table 2: SAR of Carba Analogs of Atosiban

| Compound/Analog | Modification | In Vitro Anti-uterotonic pA2 | Reference |

| Atosiban | Disulfide bridge | 9.9 ± 0.3 | [6] |

| Analog 17 | Carba-analog | 7.8 ± 0.1 | [6] |

| Analog 18 | Carba-analog | 8.0 ± 0.1 | [6] |

Table 3: SAR of Atosiban Analogs with Modifications at Other Positions

| Compound/Analog | Modification(s) | In Vitro Anti-uterotonic pA2 | Reference |

| [(S)Pmp1, D-Trp2, Pen6, Arg8]oxytocin | Pmp at 1, D-Trp at 2, Pen at 6, Arg at 8 | 8.86 | [4] |

| [Dap8]PA | Dap at 8 | 8.53 | [4] |

| PA1-6 acid | Truncated at position 6 | 8.27 | [4] |

| [Mpa1, D-Tyr(Et)2, Deg9]OT | Mpa at 1, D-Tyr(Et) at 2, Deg at 9 | 8.68 ± 0.26 | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following sections outline the key experimental protocols used to evaluate the activity of Atosiban and its analogs.

In Vitro Rat Uterine Contraction Assay

This assay assesses the ability of an antagonist to inhibit oxytocin-induced contractions of isolated uterine tissue.

Protocol:

-

A female rat is sacrificed, and the uterine horns are isolated and placed in De Jalon's physiological salt solution.[8]

-

A segment of the uterine horn is mounted in a temperature-controlled organ bath containing De Jalon's solution, aerated with an appropriate gas mixture.[8] One end of the tissue is attached to a fixed point, and the other to an isotonic transducer to record contractions.

-

The tissue is allowed to equilibrate for a stabilization period (e.g., 30 minutes).[8]

-

A cumulative concentration-response curve to a standard oxytocin solution is established to determine the EC50.

-

The tissue is washed and allowed to return to baseline.

-

A fixed concentration of the antagonist (Atosiban or an analog) is added to the organ bath and incubated for a specific period.

-

A second cumulative concentration-response curve to oxytocin is then generated in the presence of the antagonist.

-

The degree of the rightward shift in the oxytocin concentration-response curve is used to calculate the pA2 value for the antagonist.

In Vivo Vasopressor Assay

This assay measures the ability of an antagonist to inhibit the pressor (blood pressure increasing) effects of vasopressin in an anesthetized rat model.

Protocol:

-

A rat is anesthetized, and a cannula is inserted into a carotid artery to monitor blood pressure.

-

A cannula is inserted into a jugular vein for the administration of the agonist (vasopressin) and the antagonist.

-

A baseline blood pressure is established.

-

A standard dose of vasopressin is administered, and the increase in blood pressure is recorded.

-

After the blood pressure returns to baseline, a dose of the antagonist is administered.

-

The same standard dose of vasopressin is administered again, and the change in the pressor response is measured.

-

The antagonistic potency (pA2) is calculated based on the reduction in the vasopressin-induced pressor response.

Oxytocin Receptor Binding Assay

This assay determines the affinity of a compound for the oxytocin receptor, typically using a radioligand competition format.

Protocol:

-

Membrane Preparation: Uterine tissue is homogenized in an ice-cold buffer. The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the cell membranes containing the oxytocin receptors. The final pellet is resuspended in an assay buffer.

-

Competition Binding: A constant concentration of a radiolabeled oxytocin analog (e.g., [3H]oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Atosiban or its analogs).

-

Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the ligand for the receptor, can then be calculated from the IC50 value.

Conclusion

The structure-activity relationship studies of Atosiban have provided valuable insights into the molecular requirements for potent and selective oxytocin receptor antagonism. Modifications at key positions, particularly at the N-terminus and in the cyclic core of the peptide, significantly influence its biological activity. The discovery of Atosiban's biased agonism adds another layer of complexity to its pharmacology and highlights the importance of characterizing the full signaling profile of new drug candidates. The experimental protocols outlined in this guide provide a framework for the continued exploration of Atosiban analogs, with the goal of developing next-generation tocolytics with enhanced therapeutic properties.

References

- 1. Design of oxytocin antagonists, which are more selective than atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expt. 5 Bioassay of oxytocin using rat uterine horn by interpolation method | PPTX [slideshare.net]

- 3. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analogues of a potent oxytocin antagonist with truncated C-terminus or shorter amino acid side chain of the basic amino acid at position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of highly selective in vitro and in vivo uterine receptor antagonists of oxytocin: comparisons with Atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of oxytocin analogues with replacement of sulfur by carbon gives potent antagonists with increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjptsimlab.com [rjptsimlab.com]

Atosiban (Acetate) and the Oxytocin Receptor: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban (B549348), a synthetic peptide analogue of oxytocin (B344502), serves as a competitive antagonist at the human oxytocin receptor (OTR).[1][2] It is clinically utilized as a tocolytic agent to halt premature labor by inhibiting oxytocin-induced uterine contractions.[1][3] This technical guide provides an in-depth analysis of the binding affinity of Atosiban for the oxytocin receptor, detailing the quantitative pharmacology, experimental methodologies, and the underlying signaling pathways. Atosiban also exhibits notable affinity for the vasopressin V1a receptor, acting as a mixed vasopressin/oxytocin receptor antagonist.[2][4]

Quantitative Analysis of Binding Affinity

The binding affinity of Atosiban for the oxytocin receptor has been determined in numerous studies, yielding a range of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). These values are influenced by the specific experimental conditions, such as the tissue or cell line used, the radioligand employed, and the assay format. A summary of key quantitative data is presented below.

| Ligand | Receptor | Species/Cell Line | Parameter | Value (nM) | Reference(s) |

| Atosiban | Oxytocin (OTR) | Human Myometrium | Ki | 76.4 | [5] |

| Atosiban | Oxytocin (OTR) | Recombinant Human OTR | Ki | 32 - 39.81 | [5] |

| Atosiban | Oxytocin (OTR) | Not Specified | Ki | 397 | [4][5] |

| Atosiban | Oxytocin (OTR) | Human | Ki | 11, 27 | [6][7] |

| Atosiban | Oxytocin (OTR) | Human OTR expressed in HEK293-EBNA cells | Ki | 27 | [6] |

| Atosiban | Oxytocin (OTR) | Rat | Ki | 76 | [6] |

| Atosiban | Vasopressin V1a | Human | Ki | 4.7 | [4] |

| Atosiban | Oxytocin (OTR) | Human OTR expressed in HEK293 cell membranes | IC50 | 372 | [6] |

| Atosiban | Oxytocin (OTR) | Human OTR transfected HEK293-EBNA cells | IC50 | 59 | [6][7] |

| Atosiban | Oxytocin (OTR) | Myometrial cells | IC50 | 5 | [8] |

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a G protein-coupled receptor (GPCR) that can couple to different G proteins, primarily Gq and Gi, to initiate distinct intracellular signaling cascades.[5][9] Atosiban acts as a competitive antagonist of the Gq-mediated pathway while exhibiting agonistic properties on the Gi-coupled pathway, a phenomenon known as biased agonism.[5][10][11]

Gq-Mediated Signaling Pathway (Antagonized by Atosiban)

Activation of the OTR by oxytocin typically leads to the coupling of the Gq alpha subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] This increase in cytosolic Ca2+ is a key step in uterine muscle contraction.[1] Atosiban competitively blocks oxytocin from binding to the OTR, thereby inhibiting this entire cascade and leading to uterine quiescence.[1][11]

Gi-Mediated Signaling Pathway (Activated by Atosiban)

Interestingly, Atosiban has been shown to act as a biased agonist, selectively activating the Gi-coupled signaling pathway of the OTR.[10] This activation of Gi can lead to the activation of the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which can have pro-inflammatory effects in certain tissues like the human amnion.[8] This dual functionality highlights the complexity of Atosiban's interaction with the oxytocin receptor.

Experimental Protocols

The determination of Atosiban's binding affinity for the oxytocin receptor is primarily achieved through radioligand binding assays. A typical experimental workflow for a competition binding assay is described below.

Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of Atosiban for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the oxytocin receptor (e.g., from human myometrium, or cell lines like HEK293 transfected with the human OTR).[5][12]

-

Radioligand: A high-affinity radiolabeled ligand for the OTR, such as [3H]-Oxytocin or a suitable radiolabeled antagonist.[12]

-

Unlabeled Competitor: Atosiban (acetate).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and protease inhibitors.[12][13]

-

Wash Buffer: Ice-cold assay buffer.[13]

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.[5][13]

-

Scintillation Counter: For quantifying radioactivity.[5]

Procedure:

-

Membrane Preparation:

-

Assay Setup:

-

In a 96-well plate, add a constant amount of the membrane preparation to each well.[12]

-

Add a fixed concentration of the radioligand (typically at or near its Kd value).[12]

-

Add increasing concentrations of unlabeled Atosiban.[12]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled oxytocin).[12]

-

-

Incubation:

-

Filtration:

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.[5]

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the Atosiban concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

References

- 1. Atosiban - Wikipedia [en.wikipedia.org]

- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrcog.org [ijrcog.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. atosiban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Oxytocin receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. rndsystems.com [rndsystems.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

Atosiban (Acetate) as a Vasopressin V1a Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atosiban (B549348) is a synthetic nonapeptide analogue of oxytocin (B344502), functioning as a competitive antagonist at both the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR).[1] Clinically, it is utilized as a tocolytic agent to delay imminent preterm labor by inhibiting uterine contractions.[2] This technical guide provides an in-depth analysis of Atosiban's mechanism of action with a focus on its vasopressin V1a receptor antagonism, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Mechanism of Action

Atosiban competitively binds to V1a receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to the Gq/11 protein.[2] The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor typically initiates a signaling cascade through the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] This surge in cytosolic Ca2+ is a key event in smooth muscle contraction.

By competitively inhibiting the binding of AVP to the V1a receptor, Atosiban effectively blocks this Gq-mediated signaling cascade. This prevents the production of IP3 and the subsequent release of intracellular calcium, leading to the relaxation of smooth muscle, such as that found in the myometrium and vasculature.[2]

Interestingly, at the oxytocin receptor, Atosiban exhibits biased agonism. While it antagonizes the Gq-coupled pathway responsible for uterine contractions, it has been shown to act as an agonist for the Gi-coupled pathway.[1][3][4] This selective activation of Gi signaling can lead to different cellular responses, such as the activation of NF-κB and MAPK pathways.

Quantitative Pharmacological Data

The binding affinity and functional potency of Atosiban at vasopressin and oxytocin receptors have been characterized in numerous studies. The following tables summarize key quantitative data for human receptors.

Table 1: Atosiban Receptor Binding Affinities (Ki)

| Receptor | Species | Radioligand | Ki (nM) | Reference(s) |

| Vasopressin V1a | Human | [³H]AVP | 6.8 | [2] |

| Oxytocin (OTR) | Human | [¹²⁵I]OVTA | 7.3 | [2] |

| Vasopressin V1b | Human | [³H]AVP | >1000 | [2] |

| Vasopressin V2 | Human | [³H]AVP | >1000 | [2] |

Table 2: Atosiban Functional Antagonist Potency (pA2)

| Receptor | Assay Type | Species | pA2 Value | Reference(s) |

| Vasopressin V1a | Anti-V1a (in vivo) | Not Specified | 6.14 | [5] |

| Oxytocin (OTR) | Anti-OT (in vitro, no Mg2+) | Not Specified | 7.71 | [5] |

Signaling Pathways and Experimental Workflows

Vasopressin V1a Receptor Signaling Pathway and Atosiban Antagonism

Caption: Atosiban competitively antagonizes the V1aR Gq-coupled signaling pathway.

Experimental Workflow: Radioligand Competition Binding Assay

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of highly selective in vitro and in vivo uterine receptor antagonists of oxytocin: comparisons with Atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]

Atosiban (Acetate): A Technical Guide to its Discovery and Development

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban is a synthetic nonapeptide that functions as a competitive antagonist of the oxytocin (B344502) and vasopressin V1a receptors. Developed by Ferring Pharmaceuticals in Sweden, it was first reported in the scientific literature in 1985. Atosiban is primarily utilized as a tocolytic agent to halt premature labor, thereby delaying imminent preterm birth. Its targeted mechanism of action offers a favorable safety profile compared to less specific tocolytic agents. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Atosiban, tailored for researchers and professionals in the field of drug development.

Discovery and Development History

The journey of Atosiban from a laboratory compound to a clinically approved medication is a testament to the targeted drug design. Here are the key milestones in its development:

-

1985: First reported in the literature by scientists at Ferring Pharmaceuticals.

-

Early 1990s: Preclinical studies in animal models demonstrate its efficacy in inhibiting uterine contractions.

-

Mid-1990s: Phase I and II clinical trials establish its pharmacokinetic profile and provide initial evidence of its tocolytic efficacy and safety in humans.

-

Late 1990s: Large-scale, multinational Phase III clinical trials are conducted to compare Atosiban with existing tocolytic agents, such as β-adrenergic agonists.

-

January 2000: Atosiban receives marketing approval in the European Union under the trade name Tractocile.

-

April 2000: Commercial launch of Tractocile in the European Union.

-

By June 2007: Atosiban is approved in 67 countries. Notably, Ferring Pharmaceuticals did not seek approval in the United States or Japan, reportedly due to the short patent life remaining at the time of potential market entry.

Quantitative Pharmacological Data

The affinity and potency of Atosiban have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Species | Ki (nM) |

| Oxytocin Receptor | Human | 7.3 |

| Vasopressin V1a Receptor | Human | 13.2 |

Data compiled from multiple sources.

Table 2: Pharmacokinetic Parameters in Pregnant Women

| Parameter | Value |

| Mean Steady-State Plasma Concentration | 442 ± 73 ng/mL |

| Initial Half-Life (t½α) | 0.21 ± 0.03 hours |

| Terminal Half-Life (t½β) | 1.7 ± 0.3 hours |

| Plasma Clearance | 42 L/hr |

| Volume of Distribution (Vd) | 18.3 ± 6.8 L |

| Plasma Protein Binding | 46-48% |

Data from a study involving intravenous infusion of 300 µ g/min .

Table 3: Clinical Efficacy in Preterm Labor (Phase III, vs. β-agonists)

| Outcome | Atosiban (n=363) | β-agonists (n=379) | p-value |

| Women Undelivered at 48 hours | 88.1% | 88.9% | 0.99 |

| Women Undelivered at 7 days | 79.7% | 77.6% | 0.28 |

| Mean Gestational Age at Delivery (weeks) | 35.8 ± 3.9 | 35.5 ± 4.1 | NS |

| Mean Birthweight (g) | 2491 ± 813 | 2461 ± 831 | NS |

| Maternal Cardiovascular Adverse Events | 8.3% | 81.2% | <0.001 |

NS: Not Significant

Table 4: Clinical Efficacy in Preterm Labor (vs. Placebo)

| Outcome | Atosiban (n=246) | Placebo (n=255) | p-value |

| Undelivered and no alternative tocolytic at 48 hours | Significantly higher | ≤0.008 | |

| Undelivered and no alternative tocolytic at 7 days | Significantly higher | ≤0.008 |

Note: This study allowed for rescue tocolysis.

Table 5: Clinical Efficacy in Preterm Labor (vs. Nifedipine)

| Outcome | Atosiban | Nifedipine | p-value |

| Pregnancy Prolongation for >48 hours | No significant difference | NS | |

| Pregnancy Prolongation for >7 days | No significant difference | NS | |

| Maternal Side Effects | Fewer | More | <0.05 |

Results from a meta-analysis of several studies.

Experimental Protocols

The development of Atosiban was underpinned by rigorous preclinical and clinical testing. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity

This assay is fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory constant (Ki) of Atosiban for the human oxytocin and vasopressin V1a receptors.

Materials:

-

Membrane preparations from cells expressing the human oxytocin or vasopressin V1a receptor.

-

Radioligand: [³H]-Oxytocin or another suitable radiolabeled ligand.

-

Unlabeled Atosiban.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled Atosiban.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly separate bound from unbound radioligand by vacuum filtration through the glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of Atosiban. The IC50 (concentration of Atosiban that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

dot

In Vitro Uterine Strip Contractility Assay

This ex vivo assay assesses the functional effect of a compound on uterine muscle contractions.

Objective: To evaluate the ability of Atosiban to inhibit oxytocin-induced contractions in human myometrial tissue.

Materials:

-

Human myometrial tissue obtained from biopsies during cesarean sections.

-

Krebs-Henseleit solution (physiological salt solution).

-

Oxytocin.

-

Atosiban.

-

Organ bath system with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the myometrial tissue into small strips (e.g., 2 x 2 x 10 mm).

-

Mounting: Mount the tissue strips in the organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: Allow the tissue to equilibrate and establish spontaneous rhythmic contractions.

-

Stimulation: Induce sustained contractions by adding a fixed concentration of oxytocin to the bath.

-

Treatment: Once stable oxytocin-induced contractions are achieved, add increasing concentrations of Atosiban to the bath.

-

Measurement: Record the changes in contractile force, frequency, and duration.

-

Data Analysis: Quantify the inhibitory effect of Atosiban on the various parameters of uterine contraction.

dot

Conclusion

Atosiban represents a significant advancement in the management of preterm labor, offering a targeted and well-tolerated therapeutic option. Its development, from the initial synthesis to extensive clinical evaluation, highlights the principles of rational drug design. The detailed understanding of its mechanism of action at the molecular level, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its clinical use and for future research in the field of tocolytic therapy. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to build upon the knowledge gained from the successful journey of Atosiban.

Atosiban (Acetate) Pharmacokinetics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban (B549348), a synthetic peptide analogue of oxytocin (B344502), acts as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[1][2] It is clinically utilized as a tocolytic agent to delay imminent preterm labor.[2] Understanding the pharmacokinetic profile of atosiban in preclinical animal models is crucial for the evaluation of its safety and efficacy, and for the design of human clinical trials. This technical guide provides a comprehensive overview of the available pharmacokinetic data of atosiban in various animal models, including detailed experimental protocols and a summary of key quantitative parameters.

Mechanism of Action

Atosiban exerts its therapeutic effect by competitively blocking oxytocin receptors in the myometrium. This antagonism inhibits the oxytocin-mediated cascade that leads to uterine contractions. Specifically, it prevents the release of inositol (B14025) trisphosphate (IP3) from the myometrial cell membrane, which in turn reduces the release of intracellular calcium from the sarcoplasmic reticulum and decreases the influx of extracellular calcium.[2] The ultimate result is a reduction in the frequency and strength of uterine contractions.

Pharmacokinetics in Animal Models

The pharmacokinetic properties of atosiban have been investigated in several animal species. The following sections summarize the available data and experimental procedures.

General Experimental Workflow for Pharmacokinetic Studies

A typical experimental workflow for determining the pharmacokinetics of atosiban in animal models involves several key steps from administration to data analysis.

Rodents: Rat

Pharmacokinetic studies in Wistar rats have provided initial insights into the disposition of atosiban.

Experimental Protocol: A kinetic study of atosiban was performed in Wistar rats following repeated intravenous administration.[3] Plasma concentrations were determined at pre-dose, 2, 15, 30, 45, 60, and 120 minutes post-administration.[3] The analysis of plasma samples was conducted using a validated in-house liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] Eptifibatide was utilized as an internal standard, and the extraction was performed using a solid-phase extraction (SPE) method.[3]

Pharmacokinetic Parameters:

| Parameter | Low Dose (0.125 mg/kg) | Mid Dose (0.250 mg/kg) | High Dose (0.500 mg/kg) | Reference |

| Cmax (Day 1) | 0.40 µg/mL | 0.57 µg/mL | 1.95 µg/mL | [3] |

| Cmax (Day 28) | 0.41 µg/mL | 0.88 µg/mL | 1.31 µg/mL | [3] |

Non-Human Primates: Cynomolgus Monkey and Baboon

Non-human primates are critical models for preclinical evaluation due to their physiological similarity to humans.

Experimental Protocol (Cynomolgus Monkey): In a study comparing atosiban with another oxytocin antagonist, barusiban, pregnant cynomolgus monkeys were instrumented for the measurement of intrauterine pressure.[4] Atosiban was administered intravenously either as a bolus or an infusion to assess its inhibitory effects on oxytocin-induced uterine contractions.[4]

Pharmacokinetic Parameters (Cynomolgus Monkey):

| Parameter | Value | Reference |

| Duration of Action | 1 - 3 hours | [4] |

Experimental Protocol (Baboon): Chronically instrumented pregnant baboons in their last third of gestation received an intravenous infusion of atosiban at a rate of 6 µg/kg per minute.[5]

Pharmacokinetic Parameters (Baboon):

| Parameter | Value | Reference |

| Maternal Clearance Rate | 9.2 - 16.9 mL/kg/min | [5] |

Other Animal Models: Dairy Cow

Studies in dairy cows have been conducted to understand the pharmacokinetics of atosiban, particularly in the context of inhibiting milk ejection.

Experimental Protocol: Six dairy cows received intravenous injections of atosiban at doses of 5, 10, 20, and 50 µg/kg body weight.[6] Plasma concentrations were measured at 2, 4, 10, 15, and 20 minutes after the injection.[6]

Pharmacokinetic Parameters (Dairy Cow):

| Parameter | Value | Reference |

| Half-life (t½) | 18 min | [6] |

| Total Body Clearance | 3301 mL/min | [6] |

Summary and Conclusion

The pharmacokinetic profile of atosiban has been characterized in several animal models, demonstrating rapid clearance and a relatively short half-life. In rats, a dose-dependent increase in maximum plasma concentration was observed. Studies in non-human primates, such as cynomolgus monkeys and baboons, have provided valuable data on its duration of action and clearance rates in a model more closely related to human physiology. The research in dairy cows further elucidates its rapid elimination.

While the available data provides a foundational understanding of atosiban's pharmacokinetics, a comprehensive dataset with all key parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) is not consistently available across all species in the public domain. Further studies providing a complete pharmacokinetic profile in each of these animal models would be beneficial for a more thorough interspecies comparison and for refining translational models for human pharmacokinetics. The detailed experimental protocols provided herein offer a basis for designing such future studies. This compiled information serves as a valuable resource for researchers and professionals in the field of drug development, aiding in the continued investigation and application of atosiban.

References

- 1. Simple and reliable method for serial sampling of blood from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative determination of oxytocin receptor antagonist atosiban in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atosiban | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 6. Atosiban, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

Atosiban's Biased Agonism at the Oxytocin Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban (B549348), clinically utilized as an oxytocin (B344502) receptor (OTR) antagonist for the management of preterm labor, exhibits a more complex pharmacological profile than a simple competitive antagonist.[1] Emerging evidence has firmly established Atosiban as a biased agonist, a ligand that selectively activates certain intracellular signaling pathways over others when bound to the OTR.[2][3][4] This functional selectivity, particularly its differential modulation of G-protein coupling, presents both a unique therapeutic mechanism and a valuable tool for dissecting the intricacies of OTR signaling.

This technical guide provides an in-depth exploration of Atosiban's biased agonism at the OTR. It consolidates quantitative data from key studies, details the experimental protocols used to elucidate this phenomenon, and presents visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The biased agonism of Atosiban is quantitatively demonstrated by its differential affinity, potency, and efficacy across various signaling pathways compared to the endogenous ligand, oxytocin. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of Atosiban and Oxytocin at the Oxytocin Receptor

| Ligand | Receptor/Cell Line | Ki (nM) | Reference |

| Atosiban | mOTR in COS7 cells | 1.29 ± 46% CV | [5] |

| Oxytocin | Not specified | Not specified |

Table 2: Functional Activity of Atosiban and Oxytocin at the Oxytocin Receptor

| Ligand | Signaling Pathway | Assay System | Potency (EC50/IC50, nM) | Efficacy (% of Oxytocin) | Reference |

| Atosiban | Gαi3 Activation | BRET in HEK293 cells | 2,800 ± 1,035 | Agonist | [6] |

| Atosiban | Gαq/PLC (IP3 production) | Human myometrial cells | Competitive antagonist | Antagonist | [7][8] |

| Atosiban | ERK1/2 Activation | HEK293 & DU145 cells | Agonist (concentration-dependent) | Agonist | [2][7] |

| Atosiban | β-arrestin Recruitment | BRET in HEK293 cells | Failed to recruit | No recruitment | [6][9] |

| Oxytocin | Gαq Activation | BRET in HEK293 cells | Agonist | 100% (Reference) | [6] |

| Oxytocin | Gαi2 & Gαi3 Activation | BRET in HEK293 cells | Agonist | 100% (Reference) | [6] |

| Oxytocin | β-arrestin Recruitment | BRET in HEK293 cells | Agonist | 100% (Reference) | [6] |

Key Experimental Protocols

The characterization of Atosiban's biased agonism relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand to its receptor.

-

Cell Preparation: Membranes are prepared from cells transiently or stably expressing the oxytocin receptor (e.g., COS7 or HEK293 cells).

-

Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2 and bovine serum albumin, is used.

-

Radioligand: A tritiated form of oxytocin ([3H]OT) is commonly used.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]OT.

-

Increasing concentrations of the unlabeled competitor ligand (e.g., Atosiban or oxytocin) are added.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the activation of the Gαq/11 pathway, which leads to an increase in intracellular calcium concentration.[10]

-

Cell Culture: Primary human myometrial smooth muscle cells or HEK293 cells expressing the OTR are seeded in multi-well plates.[10]

-

Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[10]

-

Procedure:

-

Baseline fluorescence is measured before the addition of any compounds.

-

Cells are pre-incubated with either vehicle or Atosiban (to test for antagonism).

-

Oxytocin is added to stimulate the receptor.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time using a fluorescence plate reader or confocal microscope.[10]

-

-

Data Analysis: The increase in fluorescence is plotted against the concentration of the agonist to generate dose-response curves and determine EC50 values. For antagonists, the shift in the agonist's dose-response curve is used to calculate the inhibitory constant.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation and β-arrestin Recruitment

BRET is a powerful technique to study protein-protein interactions in live cells.[11][12]

-

Constructs:

-

For G-protein activation: OTR is fused to a Renilla luciferase (Rluc) energy donor, and the G-protein subunits (e.g., Gαi3, Gαq) and βγ subunits are fused to a yellow fluorescent protein (YFP) energy acceptor.

-

For β-arrestin recruitment: OTR is fused to an energy donor (e.g., Rluc) and β-arrestin (1 or 2) is fused to an energy acceptor (e.g., YFP).

-

-

Cell Transfection: HEK293 cells are co-transfected with the appropriate BRET constructs.

-

Procedure:

-

Transfected cells are plated in multi-well plates.

-

The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.[6]

-

The ligand (Atosiban or oxytocin) is added at various concentrations.

-

The light emission from both the donor (Rluc) and the acceptor (YFP) is measured simultaneously.

-

-

Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. An increase or decrease in the BRET ratio upon ligand stimulation indicates a change in the proximity of the donor and acceptor, signifying G-protein activation or β-arrestin recruitment. Dose-response curves are generated to determine EC50 values.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for characterizing biased agonism.

Caption: Oxytocin vs. Atosiban signaling at the OTR.

References

- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Functional selective oxytocin-derived agonists discriminate between individual G protein family subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors | Springer Nature Experiments [experiments.springernature.com]

Atosiban (Acetate) and its Role in Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban (B549348) is a synthetic peptide analogue of the human hormone oxytocin (B344502), utilized primarily as a tocolytic agent to suppress preterm labor. Its therapeutic effect is intrinsically linked to its ability to modulate intracellular calcium ([Ca2+]) signaling in myometrial cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which atosiban exerts its effects, with a focus on its interaction with the oxytocin receptor and the subsequent downstream signaling cascades that regulate intracellular calcium homeostasis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved.

Core Mechanism of Action: Oxytocin Receptor Antagonism

Atosiban functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed in the uterine myometrium. Oxytocin, the natural ligand for the OTR, initiates a signaling cascade upon binding that leads to a rise in intracellular calcium concentration, a critical event for myometrial contraction. Atosiban competitively inhibits the binding of oxytocin to its receptor, thereby preventing the initiation of this signaling cascade and promoting uterine quiescence.

The primary signaling pathway initiated by oxytocin binding to the OTR involves the activation of Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium into the cytosol. Atosiban effectively blocks this entire sequence of events by preventing the initial oxytocin-OTR interaction.

Inhibition of Calcium Influx

Beyond its impact on intracellular calcium release, atosiban also contributes to the reduction of calcium influx from the extracellular space. The depolarization of the myometrial cell membrane, partly mediated by the oxytocin signaling cascade, leads to the opening of voltage-gated calcium channels (VGCCs). By inhibiting the initial oxytocin-induced signaling, atosiban indirectly prevents this depolarization, thereby reducing the influx of extracellular calcium that is also necessary for sustained uterine contractions.

Quantitative Data Summary

The following tables summarize the quantitative data available on the efficacy and effects of atosiban on intracellular calcium signaling and myometrial contractility.

| Parameter | Value | Cell Type/System | Condition | Reference |

| IC50 | 5 nM | Myometrial cells | Inhibition of oxytocin-induced Ca2+ increase | |

| Inhibition Constant (Ki) | 10 nmol/L | Myometrial cells | Inhibition of oxytocin-induced myometrial activation |

| Agent | Concentration | Effect | Cell Type/System | Reference |

| Atosiban | 600 nM | Suppressed maximal fluorescence intensity of Fluo-4-AM induced by OT by 41.5% | Human myometrial smooth muscle cells | |

| Atosiban | 600 nM | Suppressed PGF2α-driven calcium response by 43.2% | Human myometrial cells | |

| Atosiban | 600 nM | Significantly reduced OT-induced myometrial contractility | Human myometrium strips | |